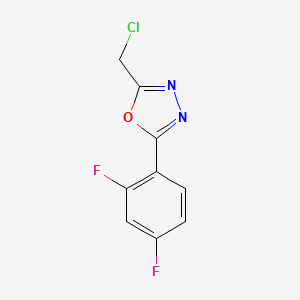

![molecular formula C12H7ClF3NO B3024729 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 299165-51-8](/img/structure/B3024729.png)

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

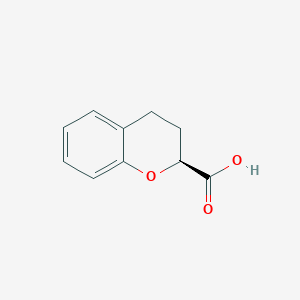

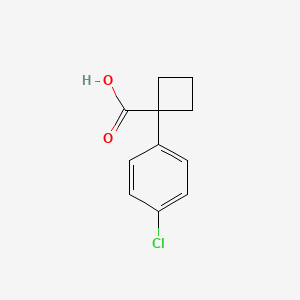

1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde (C5TFPP) is a novel synthetic compound that has recently emerged as a potential therapeutic agent for a variety of diseases and conditions. C5TFPP is a heterocyclic aldehyde, which is a type of organic compound that contains a ring of atoms with a double bond between two carbon atoms. It has a molecular weight of 274.50 g/mol and is soluble in organic solvents, such as ethanol and methanol. C5TFPP has been studied for its potential applications in scientific research, therapeutic applications, and drug development.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive aldehyde group and the presence of electron-withdrawing trifluoromethyl and chloro substituents. These structural features facilitate its participation in various organic reactions, leading to the formation of complex molecules with potential biological activities.

For example, the compound has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through a sequence of reactions involving microwave-assisted treatment under Sonogashira-type cross-coupling conditions, followed by cyclization to yield the desired heterocycles. These reactions highlight the compound's utility in constructing nitrogen-containing heterocyclic frameworks, which are prevalent in many pharmaceuticals and agrochemicals (Palka et al., 2014).

Additionally, its structural motif has been exploited in the synthesis of novel pyrazole derivatives using the Vilsmeier-Haack reagent, showcasing its versatility in forming compounds with potential antimicrobial properties (Hu et al., 2010).

Fluorination and Aromatization Techniques

The compound also serves as a precursor in fluorination reactions to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties, including increased stability and lipophilicity. For instance, the synthesis of 3-fluoropyrroles from related pyrrole carbaldehydes involves electrophilic difluorination followed by dehydrofluorination, underscoring the compound's role in the introduction of fluorine into heterocyclic compounds (Surmont et al., 2009).

Crystal Structure Determination

Determining the crystal structure of derivatives of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde provides insights into their molecular conformations, intermolecular interactions, and potential for forming supramolecular assemblies. Such studies are crucial for understanding the solid-state properties of these compounds and their implications for material science and molecular engineering (Xu & Shi, 2011).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and usage. For “2-Chloro-5-(trifluoromethyl)phenyl isocyanate”, a related compound, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

A structurally similar compound, n-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide, is known to target thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, playing a crucial role in cell proliferation.

Mode of Action

It’s worth noting that compounds with a similar trifluoromethyl group have been reported to act as potent uncouplers of oxidative phosphorylation in mitochondria . They also exhibit high reactivity with thiols .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to interact with multiple receptors and influence a variety of biological activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-10-4-3-8(12(14,15)16)6-11(10)17-5-1-2-9(17)7-18/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJDWEYLIXGFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

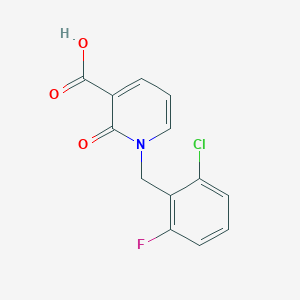

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)

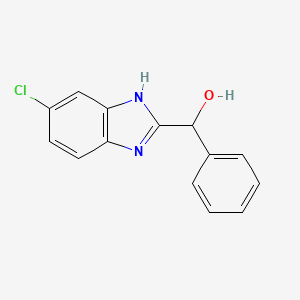

![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)

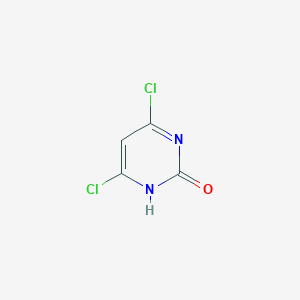

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3024658.png)

![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)